6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Overview
Description
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a chemical compound with the linear formula C12H9N3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound is not widely documented. Sigma-Aldrich, a supplier of this compound, does not provide analytical data for this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C12H9N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-5H,6-7H2
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) in the compound . Physical and Chemical Properties Analysis
The molecular weight of this compound is 227.29 . The compound has a linear formula of C12H9N3S .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Anti-Inflammatory Activity : Shilcrat et al. (1991) detailed a regiospecific synthesis of 6-phenyl-5-(4-pyridyl)-2,3-dihydroimidazo[2,1-b]thiazole. The study focused on the synthesis process and evaluated its anti-inflammatory activity, finding it less effective than a known anti-inflammatory agent (Shilcrat et al., 1991).
Biological and Pharmacological Properties
Antihelmintic Activity : Brewer et al. (1987) explored the antihelmintic activity of isothiourea derivatives of this compound, revealing an improved spectrum of activity against various parasites compared to a reference compound (Brewer et al., 1987).
Potential Anticancer Agents : Potikha and Brovarets (2020) proposed a method for assembling the imidazo[2,1-b][1,3]thiazole system, with potential applications as anticancer agents. They found moderate efficacy in suppressing the growth of certain cancer cell lines (Potikha & Brovarets, 2020).
Chemical Synthesis
- Spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] Derivatives : Saliyeva et al. (2018) reported on the synthesis of novel spiro[imidazo[2,1-b][1,3]thiazole-6,3'-pyrrolidine] derivatives, indicating advancements in the chemical synthesis of related compounds (Saliyeva et al., 2018).
Properties
IUPAC Name |
6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-5H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQIKDXGZAUCPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70318588 | |
Record name | 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819513 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83253-38-7 | |
Record name | NSC332754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70318588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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